molecular formula C26H25N3O3S B380256 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B380256
M. Wt: 459.6g/mol
InChI Key: WVCKMVWOJSJQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of a phenolic hydroxyl group by benzylation. This can be achieved by reacting the phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Tetrahydropyrimidine Ring: The core tetrahydropyrimidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the intermediate with a sulfur source, such as Lawesson’s reagent.

    Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

    Hydrolysis: Acids (HCl, H2SO4), bases (NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, leading to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6g/mol

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C26H25N3O3S/c1-17-23(25(30)28-20-11-7-4-8-12-20)24(29-26(33)27-17)19-13-14-21(22(15-19)31-2)32-16-18-9-5-3-6-10-18/h3-15,24H,16H2,1-2H3,(H,28,30)(H2,27,29,33)

InChI Key

WVCKMVWOJSJQKT-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.